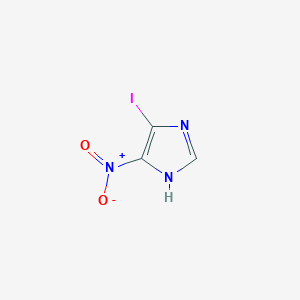

5-iodo-4-nitro-1H-imidazole

描述

Significance of Imidazoles in Heterocyclic Chemistry

The imidazole (B134444) ring is a five-membered heterocyclic system containing two nitrogen atoms. fishersci.com This structural motif is of profound importance in the field of heterocyclic chemistry due to its presence in a vast number of biologically significant molecules. google.com It forms the core of the essential amino acid histidine and its derivative, histamine, which play crucial roles in protein structure and function, as well as in physiological signaling. nih.gov Furthermore, the imidazole scaffold is a constituent of purines, the most widespread nitrogen-containing heterocycles in nature. nih.gov

Classified as an aromatic heterocycle, imidazole possesses a sextet of π-electrons, which imparts considerable stability to the ring system. fishersci.comchemsynthesis.com It is also an amphoteric compound, capable of acting as both a weak acid and a base. nih.govchemsynthesis.com The lone pair of electrons on the sp2-hybridized nitrogen (N-3) is available for protonation, making imidazole a stronger base than many other comparable aromatic heterocycles like pyridine. chemsynthesis.com This reactivity makes the imidazole ring susceptible to electrophilic attack. fishersci.com The diverse reactivity and inherent biological significance of the imidazole nucleus have made it a "privileged structure" in medicinal chemistry and a versatile building block in materials science and organic synthesis. chemsynthesis.comajrconline.orgrsc.org

Unique Characteristics of Halogenated and Nitrated Imidazole Scaffolds

The functionalization of the imidazole ring with halogen and nitro groups introduces unique electronic and chemical properties, significantly influencing the molecule's reactivity and potential applications. Both halogens and nitro groups are strongly electron-withdrawing, which renders the imidazole ring highly electrophilic. This electronic modification is crucial for the compound's behavior in chemical reactions and its interactions with biological targets.

Halogenated Imidazoles: The introduction of halogens, such as iodine or bromine, onto the imidazole scaffold creates reactive sites for further chemical transformations. barcelonafinechemicals.com These halogenated imidazoles can serve as key intermediates in cross-coupling reactions, allowing for the synthesis of more complex molecular architectures. thieme-connect.de The specific halogen can also influence the molecule's binding affinity to biological targets through halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug design.

Nitrated Imidazoles: The nitroimidazole scaffold has a storied history in medicinal chemistry, beginning with the discovery of the 2-nitroimidazole (B3424786) antibiotic, azomycin, in the 1950s. mdpi.com This class of compounds is particularly known for its efficacy against anaerobic bacteria and parasites, as well as for its potential as anticancer and antitubercular agents. mdpi.com The biological activity of nitroimidazoles is often linked to the reductive activation of the nitro group under hypoxic (low oxygen) conditions, which are characteristic of the microenvironments of many tumors and infections. mdpi.com This reduction leads to the formation of reactive nitrogen species that can damage cellular macromolecules like DNA, leading to cell death. The position of the nitro group on the imidazole ring (e.g., 2-nitro, 4-nitro, or 5-nitro) significantly affects the compound's redox potential and, consequently, its biological activity and spectrum. mdpi.com

Research Trajectory of 5-Iodo-4-nitro-1H-imidazole within Contemporary Chemical Science

This compound is a specific example of a halogenated and nitrated imidazole. While its exact research applications are not as extensively documented as some of its isomers or related compounds, its synthesis and chemical properties can be understood within the context of nitroimidazole chemistry.

Synthesis: The preparation of iodo-nitro-imidazoles typically involves the direct iodination of a nitroimidazole precursor. For instance, the synthesis of 4-iodo-1H-imidazole can be achieved by reacting imidazole with iodine under alkaline conditions, followed by purification. google.comgoogle.com The synthesis of 4,5-dinitroimidazole has also been described through the nitration of imidazole using a mixture of sulfuric and nitric acid. researchgate.net The alkylation of 4-nitroimidazole (B12731) is a common strategy to produce N-substituted derivatives, and these reactions have been shown to be regioselective depending on the reaction conditions. derpharmachemica.comderpharmachemica.comiau.ir

Chemical Properties and Research Context: The chemical properties of this compound are largely dictated by its functional groups. The presence of both a nitro group and an iodine atom on the imidazole ring makes it a highly electron-deficient system. This compound serves as a potential intermediate for the synthesis of more complex molecules. The iodine atom can be replaced through various nucleophilic substitution or cross-coupling reactions, making it a versatile building block.

While specific, in-depth research focused exclusively on this compound is not abundant in the public literature, the research trajectory of closely related compounds highlights its potential significance. For example, other halogenated nitroimidazoles, such as 2,5-dibromo-4-nitro-1H-imidazole, are crucial intermediates in the synthesis of pharmaceuticals like the anti-tuberculosis drug Delamanid. This underscores the value of halo-nitro-imidazole scaffolds in medicinal chemistry. The study of various iodo-nitro-imidazole derivatives is an active area of research, with a focus on creating novel therapeutic agents. chemicalbook.comsynquestlabs.com Therefore, the research trajectory of this compound is intrinsically linked to the broader effort to develop new drugs based on the nitroimidazole framework.

Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 76529-48-1 | chemsynthesis.comchemsynthesis.com |

| Molecular Formula | C₃H₂IN₃O₂ | chemsynthesis.comchemsynthesis.com |

| Molecular Weight | 238.972 g/mol | chemsynthesis.com |

| InChIKey | CHZYQLYIYFQCKZ-JSWHHWTPCF | chemsynthesis.com |

| Canonical SMILES | C1=NC(=C(N1)I)N+[O-] | chemsynthesis.com |

Table 2: Computed Properties of Related Iodo-Nitro-Imidazole Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| 5-iodo-2-methyl-4-nitro-1H-imidazole | C₄H₄IN₃O₂ | 253.00 | 0.7 |

| 1-Ethyl-5-iodo-2-methyl-4-nitro-1H-imidazole | C₆H₈IN₃O₂ | 281.053 | N/A |

| 2-Bromo-5-iodo-4-nitro-1H-imidazole | C₃HBrIN₃O₂ | 317.87 | 1.9 |

Data for this table was sourced from multiple references. nih.govsynquestlabs.com

Structure

3D Structure

属性

CAS 编号 |

76529-48-1 |

|---|---|

分子式 |

C3H2IN3O2 |

分子量 |

238.97 g/mol |

IUPAC 名称 |

4-iodo-5-nitro-1H-imidazole |

InChI |

InChI=1S/C3H2IN3O2/c4-2-3(7(8)9)6-1-5-2/h1H,(H,5,6) |

InChI 键 |

CHZYQLYIYFQCKZ-UHFFFAOYSA-N |

规范 SMILES |

C1=NC(=C(N1)[N+](=O)[O-])I |

产品来源 |

United States |

Synthetic Methodologies for 5 Iodo 4 Nitro 1h Imidazole and Its Precursors

Strategies for Introducing Nitro and Iodo Substituents on Imidazole (B134444) Ring

The primary strategies for synthesizing the target compound involve the sequential or direct introduction of the iodo and nitro functionalities onto the imidazole scaffold. This can be achieved by either nitrating an iodo-imidazole precursor or iodinating a nitro-imidazole precursor.

Direct iodination of a nitroimidazole precursor is a highly effective and regioselective method for synthesizing iodo-nitro-imidazoles. A notable protocol involves the electrophilic iodination of 4-nitroimidazoles. adichemistry.com This method utilizes a reagent system of potassium iodide (KI) and nitric acid (HNO₃) in an acetic acid (AcOH) solvent to furnish 4-nitro-5-iodoimidazoles in high yields. adichemistry.com The reaction proceeds by introducing the iodine atom specifically at the 5-position of the 4-nitroimidazole (B12731) ring. adichemistry.com

This approach is particularly advantageous as it builds upon the commercially available 4-nitro-1H-imidazole. For 4-nitroimidazoles that are unsubstituted at the 2-position, this reaction can lead to the formation of 2,5-diiodo-4-nitroimidazoles. adichemistry.com

The introduction of the nitro group is a fundamental step in the synthesis of these compounds. The standard method for producing the nitroimidazole core involves the nitration of imidazole using a mixture of concentrated nitric acid and sulfuric acid. google.comnih.govwikipedia.org This reaction typically yields 4(5)-nitroimidazole, as the 4 and 5 positions are equivalent due to tautomeric equilibrium. google.comnih.gov For improved yields, fuming nitric and sulfuric acids (oleum) may be employed. wikipedia.org

An alternative strategy is to nitrate an already halogenated imidazole. For instance, the synthesis of 5-bromo-4-nitroimidazole, an analogous compound, is achieved by nitrating 4-bromo-1H-imidazole with a mixture of concentrated nitric and sulfuric acids at elevated temperatures. rsc.orgresearchgate.net Similarly, 5-chloro-1-methyl-4-nitroimidazole (B20735) can be prepared by the nitration of 5-chloro-1-methylimidazole. derpharmachemica.com These examples demonstrate the viability of nitrating a halo-imidazole precursor to achieve the desired substitution pattern.

Another nitrating system reported for imidazoles is a mixture of nitric acid and trifluoroacetic anhydride. rsc.org

Regioselectivity is crucial in the synthesis of specifically substituted imidazoles like 5-iodo-4-nitro-1H-imidazole. The synthetic strategies employed often rely on the directing effects of the substituents already present on the imidazole ring.

The electrophilic iodination of 4-nitroimidazole is a prime example of a regioselective approach. adichemistry.com The electron-withdrawing nature of the nitro group at the C4 position deactivates the ring towards electrophilic attack, but it directs the incoming electrophile (iodine) to the C5 position. This directing effect ensures the specific formation of the 4-nitro-5-iodo substitution pattern. adichemistry.com

Regioselectivity is also a key consideration in the N-alkylation of nitroimidazoles, which is often a subsequent step in the synthesis of more complex derivatives. Studies have shown that in the case of 4-nitroimidazole, alkylation is favored at the N-1 position. chemicalbook.combyjus.comchemicalbook.com

Synthesis from Multi-substituted Imidazole Intermediates

An alternative to direct functionalization of the basic imidazole ring is to start with more complex, multi-substituted imidazole intermediates. This can involve the derivatization of poly-iodinated imidazoles or the chemical conversion of other halogenated nitroimidazoles.

A documented route to iodo-nitro-imidazoles involves the nitration of poly-iodinated imidazoles. Specifically, the nitration of 2,4,5-triiodoimidazole (B157059) with nitric acid has been investigated. wikipedia.orgorganic-chemistry.org This reaction leads to a mixture of products where iodine atoms are successively replaced by nitro groups. wikipedia.org

The reaction conditions, such as the concentration of nitric acid, temperature, and reaction time, can be tuned to favor different products. For example, reacting 2,4,5-triiodoimidazole with 50% nitric acid at 110°C yields 2,5(4)-diiodo-4(5)-nitroimidazole as a major product. wikipedia.org

| Product Name | Reaction Conditions | Yield |

|---|---|---|

| 2,5(4)-Diiodo-4(5)-nitroimidazole | 50% HNO₃, 110°C, 50 min | 78% |

| 2,5(4)-Dinitro-4(5)-iodoimidazole | 50% HNO₃, 110°C, 2 h | Data not specified as a simple percentage |

| 4,5-Dinitro-2-iodoimidazole | Reinvestigation of nitration products identified this isomer | Data not specified as a simple percentage |

This methodology demonstrates that a multi-iodinated imidazole scaffold can serve as a precursor, with the nitration step both introducing the required nitro group and selectively removing iodo groups.

The synthesis of this compound could theoretically be achieved by converting the corresponding bromo or chloro derivatives via a halogen exchange reaction. The necessary precursors, such as 5-bromo-4-nitro-1H-imidazole organic-chemistry.org and 5-chloro-1-methyl-4-nitroimidazole, are synthesized through the nitration of their respective halogenated precursors. google.comderpharmachemica.com

The classic method for converting alkyl chlorides or bromides to iodides is the Finkelstein reaction, which typically employs sodium iodide in acetone. However, this Sₙ2 reaction is generally not effective for aryl halides due to the higher strength of the carbon-halogen bond on an sp² hybridized carbon. The imidazole ring possesses aromatic character, making direct nucleophilic substitution challenging. So-called "aromatic Finkelstein reactions" have been developed but often require metal catalysis, for example, using copper(I) iodide or nickel complexes, to facilitate the exchange on aromatic and heteroaromatic rings. The reactivity of halogens on the nitroimidazole ring towards nucleophilic substitution is known to be low, further complicating such a direct conversion. wikipedia.org

Optimization of Synthetic Routes for Research Scale

The synthesis of this compound on a research scale necessitates the careful optimization of reaction conditions to maximize yield and purity while ensuring regioselectivity. The two primary conceptual synthetic strategies involve either the iodination of a pre-formed 4-nitro-1H-imidazole precursor or the nitration of a 5-iodo-1H-imidazole intermediate. The optimization of these routes is critically dependent on the choice of solvents, catalysts, and reagents.

Solvent Effects in Reaction Selectivity and Yield

The solvent plays a crucial role in the synthesis of substituted nitroimidazoles, influencing reactant solubility, reaction rates, and the regiochemical outcome. While specific studies optimizing solvent systems for the direct synthesis of this compound are not extensively detailed in the available literature, valuable insights can be drawn from the synthesis of analogous compounds.

For the alkylation of 4-nitroimidazole, a potential precursor, various solvents have been investigated. A study on the N-alkylation of 4- and 5-nitroimidazoles demonstrated that the choice of solvent significantly impacts the reaction yield. figshare.comgoogle.com Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly employed. figshare.comgoogle.com However, in the presence of potassium carbonate as a base, acetonitrile (B52724) has been shown to provide superior yields for the N-alkylation of 4-nitroimidazole compared to DMF or DMSO. google.com Heating the reaction mixture in acetonitrile to 60°C has been reported to markedly improve the yields of N-alkylated derivatives. figshare.comgoogle.com

In the context of iodination reactions, the solvent must be capable of dissolving the imidazole substrate and the iodinating agent without participating in undesirable side reactions. For the synthesis of 4,5-diiodo-1H-imidazole, a potential precursor to the target molecule, a mixture of tetrahydrofuran (THF) and water has been utilized. bibliotekanauki.pl This solvent system facilitates the reaction of imidazole with elemental iodine in the presence of a base. bibliotekanauki.pl The use of hexafluoroisopropanol as a solvent has also been shown to be effective for the mild and regioselective halogenation of a range of arenes and heterocycles using N-halosuccinimides. organic-chemistry.org

The following interactive table summarizes the effect of different solvents on the yield of N-alkylation of 4-nitroimidazole, providing a model for understanding solvent effects in related syntheses.

| Solvent | Base | Temperature | Yield (%) |

| Acetonitrile | K2CO3 | 60°C | 66-85 |

| DMSO | K2CO3 | Room Temp | Lower Yields |

| DMF | K2CO3 | Room Temp | Lower Yields |

| DMSO | KOH | Room Temp | Lower Yields |

| DMF | KOH | Room Temp | Lower Yields |

This data is based on the N-alkylation of 4-nitroimidazole and serves as an illustrative example of solvent effects in nitroimidazole chemistry. figshare.comgoogle.com

Catalyst and Reagent Selection for Enhanced Efficiency

The judicious selection of catalysts and reagents is paramount for achieving high efficiency and selectivity in the synthesis of this compound.

For the Iodination Route:

If the synthesis proceeds via the iodination of 4-nitro-1H-imidazole, the choice of iodinating agent is critical. Elemental iodine (I₂) is a common and readily available iodinating reagent. bibliotekanauki.pl To enhance its electrophilicity, an oxidizing agent is often required. Alternatively, N-iodosuccinimide (NIS) is a milder and often more selective iodinating agent. organic-chemistry.org The efficiency of NIS can be further enhanced by the use of a catalyst. For instance, disulfide-catalyzed electrophilic iodination of electron-rich aromatic compounds, including imidazoles, using 1,3-diiodo-5,5-dimethylhydantoin (DIH) in acetonitrile has been reported to be effective. organic-chemistry.org

For the Nitration Route:

Should the synthesis start from 5-iodo-1H-imidazole, the nitrating agent and any accompanying catalyst will determine the success of the reaction. A common method for the nitration of imidazoles is the use of a mixture of concentrated nitric acid and sulfuric acid. researchgate.net This strong acid medium facilitates the formation of the nitronium ion (NO₂⁺), the active electrophile. The nitration of 2,4,5-triiodoimidazole has been achieved using nitric acid, leading to the formation of diiodo-nitroimidazole derivatives, indicating that nitration of an iodinated imidazole is a feasible process. figshare.com Another effective nitrating system is a mixture of nitric acid and trifluoroacetic anhydride, which has been used for the direct nitration of a variety of five-membered heterocycles, including imidazoles. researchgate.net

The selection of the base is also crucial, particularly in reactions involving the deprotonation of the imidazole ring. For the synthesis of 4,5-diiodo-1H-imidazole, sodium hydroxide (B78521) is used to generate the imidazolate anion, which then reacts with iodine. bibliotekanauki.pl In the context of N-alkylation of nitroimidazoles, potassium carbonate (K₂CO₃) has been found to be a more effective base than potassium hydroxide (KOH) when acetonitrile is used as the solvent. google.com

The following interactive table provides a summary of various catalysts and reagents used in the synthesis of related imidazole compounds, which can inform the selection for the synthesis of this compound.

| Reaction Type | Reagent/Catalyst | Substrate Example | Solvent |

| Iodination | I₂ / NaOH | Imidazole | THF/Water |

| Iodination | NIS / Disulfide Catalyst | Imidazoles | Acetonitrile |

| Nitration | HNO₃ / H₂SO₄ | Imidazoles | - |

| Nitration | HNO₃ / Trifluoroacetic Anhydride | Imidazoles | - |

| N-Alkylation | Alkyl Halide / K₂CO₃ | 4-Nitroimidazole | Acetonitrile |

Chemical Reactivity and Advanced Derivatization Studies of 5 Iodo 4 Nitro 1h Imidazole

Nucleophilic Substitution Reactions at Imidazole (B134444) Ring Positions

The imidazole ring in 5-iodo-4-nitro-1H-imidazole is susceptible to nucleophilic attack, primarily due to the electronic effects of the attached nitro group. This reactivity allows for the displacement of the iodo substituent by various nucleophiles, providing a pathway for the synthesis of diverse imidazole derivatives. Research on analogous halo-nitroimidazoles, such as 4(5)-bromo- and -iodo-imidazoles, demonstrates that they readily undergo nucleophilic displacement with a range of nucleophiles including methoxide, phenoxide, cyclic secondary amines, and cyanide. researchgate.netgrafiati.com Similarly, the iodine atom in 4-iodo-1,2-dimethyl-5-nitro-1H-imidazole can be replaced through nucleophilic substitution reactions.

Substitutions Activated by the Nitro Group

The presence of the nitro group at the C4 position is crucial for the activation of the imidazole ring toward nucleophilic substitution. The strong electron-withdrawing character of the nitro group, through both inductive and mesomeric (resonance) effects, significantly reduces the electron density of the imidazole ring. This polarization makes the carbon atom bonded to the iodine atom (C5) highly electrophilic and thus susceptible to attack by nucleophiles.

This activation is a common feature in nitroaromatic chemistry. rsc.org In the case of this compound, the nitro group adjacent to the iodine atom facilitates the departure of the iodide ion, which is a good leaving group. Studies on related compounds, such as 1-benzyl-5-bromo-4-nitroimidazole, show that the halogen at the 5-position is readily displaced by nucleophiles like cyanide, whereas the isomeric 4-bromo-5-nitroimidazole is surprisingly unreactive under similar conditions. psu.edu This highlights the critical role of the relative positioning of the nitro and halo substituents in activating the ring for nucleophilic attack.

Table 1: Examples of Nucleophilic Substitution Reactions on Halo-Nitroimidazoles

| Starting Material | Nucleophile | Product | Reference |

| 5-Iodo-4-nitroimidazole | Methoxide | 5-Methoxy-4-nitroimidazole | researchgate.netgrafiati.com |

| 5-Iodo-4-nitroimidazole | Phenoxide | 5-Phenoxy-4-nitroimidazole | researchgate.netgrafiati.com |

| 1-Benzyl-5-bromo-4-nitroimidazole | Cyanide Ion | 1-Benzyl-5-cyano-4-nitroimidazole | psu.edu |

| 4-Iodo-1,2-dimethyl-5-nitro-1H-imidazole | Sodium Azide | 4-Azido-1,2-dimethyl-5-nitro-1H-imidazole |

Regioselectivity in Nucleophilic Displacements

The reactions involving this compound exhibit a high degree of regioselectivity. The nucleophile preferentially attacks the C5 position, leading to the displacement of the iodo group. Spectroscopic and X-ray crystallographic studies have confirmed the regiochemistry of the reaction between 5-iodo-4-nitroimidazole and methoxide, which yields 5-methoxy-4-nitroimidazole. researchgate.netgrafiati.com This regioselectivity is attributed to the superior activation provided by the adjacent C4 nitro group compared to other positions on the ring. The displacement of a halogen at the 5-position, when activated by a 4-nitro group, is a well-established pattern in imidazole chemistry. psu.edu

Electrophilic Substitution Reactions

In contrast to its reactivity towards nucleophiles, the this compound ring is highly deactivated towards electrophilic substitution. The potent electron-withdrawing effects of the nitro group and, to a lesser extent, the iodine atom, make the imidazole ring electron-deficient. This significantly reduces its susceptibility to attack by electrophiles.

Generally, the synthesis of nitroimidazoles involves electrophilic nitration of a more electron-rich imidazole precursor. uobabylon.edu.iq For instance, imidazole itself undergoes nitration with a mixture of nitric and sulfuric acid to yield 4-nitroimidazole (B12731) and 5-nitroimidazole. uobabylon.edu.iq Similarly, the synthesis of related compounds often involves electrophilic halogenation. cdnsciencepub.com However, once the deactivating nitro group is installed, further electrophilic attack on the ring becomes exceptionally difficult and typically requires harsh reaction conditions, if it proceeds at all. Recent studies have explored palladium-catalyzed C-H arylation reactions on nitroimidazoles, which offer an alternative to traditional electrophilic substitution for functionalizing the electron-poor ring. researchgate.net

Reduction Chemistry of the Nitro Group

The nitro group of this compound is a key site of chemical reactivity, particularly under reducing conditions. This transformation is fundamental to the biological activity of many nitroimidazole compounds. nih.govnih.gov

Formation of Amino-imidazole Derivatives

The reduction of the nitro group in this compound leads to the formation of the corresponding amino derivative, 5-iodo-4-amino-1H-imidazole. This reaction can be achieved using various reducing agents. Common methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or using metal hydrides. This type of reduction is a general and widely used reaction for converting nitroaromatic compounds to their amino counterparts. smolecule.com For example, 2,5-dibromo-4-nitro-1H-imidazole can be reduced to 2,5-dibromo-4-amino-1H-imidazole.

Table 2: Reduction of Nitroimidazoles to Aminoimidazoles

| Starting Material | Reducing Agent/Conditions | Product | Reference |

| 2,5-Dibromo-4-nitro-1H-imidazole | Catalytic Hydrogenation or Metal Hydrides | 2,5-Dibromo-4-amino-1H-imidazole | |

| 4-Iodo-1,2-dimethyl-5-nitro-1H-imidazole | Hydrogen gas with Pd/C catalyst | 4-Amino-1,2-dimethyl-5-nitro-1H-imidazole | |

| 2-Chloro-5-iodo-4-nitroimidazole | Hydrogenation (Palladium-carbon) | 2-Chloro-4-nitroimidazole (deiodination also occurs) | googleapis.com |

Mechanistic Aspects of Nitro Group Reduction

The reduction of the nitro group in nitroimidazoles is a multi-step process that proceeds through several reactive intermediates. uchile.cl The mechanism is crucial for the biological action of nitroimidazole-based drugs. scispace.com

The process typically begins with a single-electron reduction of the nitro group (-NO₂) to form a nitro radical anion (R-NO₂•⁻). uchile.clopenmedscience.com In anaerobic environments, this radical anion can undergo further reduction. A four-electron, four-proton reduction converts the nitro group into a hydroxylamine (B1172632) derivative (-NHOH). uchile.clscispace.com Subsequent two-electron reduction of the hydroxylamine yields the final, stable amine product (-NH₂). scispace.comopenmedscience.com

The formation of these reactive intermediates, particularly the nitro radical anion and the hydroxylamine, is believed to be responsible for the biological effects of many nitroimidazole compounds, where they can interact with and damage cellular macromolecules like DNA. nih.govscispace.com

Oxidation Reactions

The electron-withdrawing nature of the nitro group renders the imidazole ring of this compound generally resistant to oxidation. However, under harsh oxidative conditions, cleavage of the imidazole ring can occur. For instance, the oxidation of related multi-iodinated imidazoles under nitrating conditions can lead to the formation of by-products such as ethanedioic acid, indicating a breakdown of the heterocyclic core. figshare.com While the nitro group itself is typically a target for reduction to an amino group, the imidazole ring's nitrogen atoms are less commonly oxidized. figshare.com The photochemical reactivity of nitroimidazole metabolites suggests a low propensity for photooxidation reactions. capes.gov.br For related N-alkylated iodo-nitroimidazoles, oxidation can sometimes be directed at the alkyl substituents if they are more susceptible to oxidation than the ring itself. For example, methyl groups on the imidazole ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of an iodine atom at the C5 position makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for introducing carbon-based substituents, thereby enabling the synthesis of a wide array of complex derivatives. The C-I bond is highly reactive towards oxidative addition to Pd(0) catalysts, which is the initial step in most cross-coupling catalytic cycles. sioc-journal.cn

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds between sp2-hybridized carbon atoms. thieme-connect.de In the context of this compound, this reaction facilitates the introduction of various aryl and heteroaryl moieties at the C5-position. The reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), a base (e.g., Na₂CO₃, K₂CO₃, CsF), and an aryl- or heteroarylboronic acid. sioc-journal.cnorganic-chemistry.org Microwave irradiation has been shown to accelerate these couplings significantly, reducing reaction times from many hours to a few hours or even minutes. organic-chemistry.org The reaction is tolerant of a wide range of functional groups on the boronic acid partner, including both electron-donating and electron-withdrawing substituents. thieme-connect.deorganic-chemistry.org This versatility allows for the synthesis of diverse libraries of 5-aryl-4-nitroimidazoles.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Iodoimidazoles

| Substrate | Coupling Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Conditions | Yield | Ref |

|---|---|---|---|---|---|---|---|

| 4-Iodo-1H-imidazole | 2-Naphthylboronic acid | PdCl₂(dppf) (5) | CsF (2) | Toluene/H₂O | 110 °C, MW, 2h | >95% conv. | organic-chemistry.org |

| 4-Iodo-1H-imidazole | Pyridinylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 110 °C, MW | 35-95% | organic-chemistry.org |

This table presents data for related iodoimidazole compounds to illustrate typical reaction conditions.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted imidazoles. capes.gov.br This reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, usually CuI. capes.gov.brnih.gov The reaction is carried out in the presence of a base, commonly an amine like triethylamine, which also serves as the solvent. nih.gov The reaction of this compound with various terminal alkynes under Sonogashira conditions yields the corresponding 5-alkynyl-4-nitroimidazole derivatives. These products are valuable intermediates for constructing more complex molecules and pharmaceuticals. capes.gov.brnih.gov Studies on closely related 5-iodoimidazole-4-carbonitriles have demonstrated that the Sonogashira reaction proceeds at the C5-iodo position. organic-chemistry.org

Table 2: General Conditions for Sonogashira Coupling of Aryl Iodides

| Aryl Iodide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature | Yield | Ref |

|---|---|---|---|---|---|---|---|---|

| 1-Iodo-4-nitrobenzene | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ | CuI | Et₃N | Et₃N | Room Temp | High | nih.gov |

| 5-Iodouridine triphosphate | Propargylamine | Pd(PPh₃)₄ | CuI | Et₃N/DMF | DMF | Room Temp | Good | acs.org |

This table presents data for related iodo-aromatic compounds to illustrate typical reaction conditions.

Beyond Suzuki and Sonogashira reactions, the reactive C-I bond in this compound is amenable to other palladium-catalyzed transformations.

Heck Reaction: The Heck reaction allows for the coupling of the iodoimidazole with alkenes to form substituted olefins. libretexts.org The reaction is typically catalyzed by a palladium source like Pd(OAc)₂ in the presence of a phosphine (B1218219) ligand and a base. sioc-journal.cnnih.gov This provides a pathway to vinyl-substituted nitroimidazoles.

Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond between the iodoimidazole and a primary or secondary amine. core.ac.uk It requires a palladium catalyst, a suitable phosphine ligand (e.g., biarylphosphines), and a base such as sodium tert-butoxide or cesium carbonate. core.ac.ukgoogle.com This transformation is crucial for synthesizing aminophenyl- or other amino-substituted derivatives, although the presence of the free N-H in the imidazole ring can sometimes complicate the reaction by competing for the catalyst. nih.govnih.gov

Cyanation: The iodine atom can be replaced with a nitrile group (CN) through palladium-catalyzed cyanation. This reaction can use various cyanide sources, including potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), or less toxic alternatives like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). nih.govacs.org The resulting 5-cyano-4-nitroimidazole is a versatile intermediate for further functionalization. Unprotected imidazoles can sometimes inhibit catalysis, and N-protection may be required for efficient conversion. nih.gov

N-Functionalization and Alkylation Strategies

The imidazole ring contains two nitrogen atoms, and the N-H proton is acidic, allowing for functionalization at the nitrogen positions. Alkylation is a common strategy to modify the compound's properties and to direct the regioselectivity of subsequent reactions.

The N-alkylation of unsymmetrically substituted imidazoles like 4-nitro-1H-imidazole (the parent of the title compound) can lead to a mixture of two regioisomers: the N1-alkylated (1-alkyl-4-nitro-1H-imidazole) and the N3-alkylated (1-alkyl-5-nitro-1H-imidazole) products. acs.org The regioselectivity of this reaction is highly dependent on several factors, including the reaction conditions (base, solvent, temperature) and the nature of the alkylating agent. google.comacs.org

Electronic Effects: The electron-withdrawing nitro group at the C4 position deactivates the adjacent N3 nitrogen towards electrophilic attack. Consequently, alkylation tends to favor the more remote N1 nitrogen. acs.org

Steric Effects: The steric bulk of both the substituent on the imidazole ring and the incoming alkylating agent plays a significant role. acs.org For this compound, the iodine atom at C5 would create steric hindrance around the N1 position, potentially increasing the proportion of alkylation at the N3 position compared to the non-iodinated analogue.

Reaction Conditions: The choice of base and solvent is critical. Using K₂CO₃ in acetonitrile (B52724) at elevated temperatures (e.g., 60 °C) has been shown to provide good yields for the N-alkylation of 4-nitroimidazole, favoring the N1-alkylated product. google.com Phase-transfer catalysis has also been employed for the N-alkylation of nitroimidazoles.

By carefully selecting the alkylating agent and reaction conditions, a degree of control over the regiochemical outcome can be achieved, allowing for the selective synthesis of either the 1-alkyl-5-iodo-4-nitro-1H-imidazole or the 1-alkyl-4-iodo-5-nitro-1H-imidazole isomer. nih.gov This regioselective functionalization is crucial as the position of the N-substituent can significantly influence the molecule's biological activity and further chemical reactivity.

Table 3: N-Alkylation of 4-Nitroimidazole with Various Alkylating Agents

| Alkylating Agent | Base | Solvent | Temperature | Product | Yield | Ref |

|---|---|---|---|---|---|---|

| Ethyl Bromoacetate | K₂CO₃ | Acetonitrile | 60 °C | 1-(Ethoxycarbonylmethyl)-4-nitro-1H-imidazole | 85% | google.com |

| Benzyl Bromide | K₂CO₃ | Acetonitrile | 60 °C | 1-Benzyl-4-nitro-1H-imidazole | 82% | google.com |

| Propargyl Bromide | K₂CO₃ | Acetonitrile | 60 °C | 1-Propargyl-4-nitro-1H-imidazole | 75% | google.com |

This table presents data for the N1-alkylation of the parent 4-nitroimidazole compound.

Synthesis of N-Substituted Probes

The synthesis of N-substituted probes from the this compound core is primarily achieved through N-alkylation reactions. The imidazole ring contains two nitrogen atoms, but the tautomeric nature of the N-H proton allows for substitution to occur at the N-1 position. The regioselectivity of this reaction is influenced by several factors, including the choice of solvent, base, and the nature of the alkylating agent. derpharmachemica.comderpharmachemica.com

Studies on the alkylation of the related 4-nitroimidazole have shown that using potassium carbonate (K2CO3) as the base in acetonitrile as the solvent provides good to excellent yields (66-85%) of the N-1 alkylated product. derpharmachemica.comderpharmachemica.com The reaction temperature also affects the kinetics, with reactions typically completed within one to three hours at elevated temperatures (e.g., 60°C). derpharmachemica.comderpharmachemica.com In contrast, using stronger bases like potassium hydroxide (B78521) (KOH) or solvents like DMSO and DMF can lead to lower yields. derpharmachemica.com The N-alkylation of the imidazole ring is a crucial step, enabling the introduction of various functional groups, linkers, or reporter tags to create targeted chemical probes. For instance, alkylating agents containing terminal functional groups can be used to attach the imidazole core to larger molecules or surfaces for specific applications. derpharmachemica.comderpharmachemica.com

Detailed experimental procedures often involve dissolving the nitroimidazole substrate in a suitable solvent (e.g., DMSO, DMF, or acetonitrile), followed by the addition of a base (e.g., KOH or K2CO3). derpharmachemica.comderpharmachemica.com After a brief stirring period to deprotonate the imidazole nitrogen, the alkylating agent is added dropwise. derpharmachemica.comderpharmachemica.com Upon reaction completion, the product is typically isolated by quenching the reaction with water and extracting with an organic solvent like ethyl acetate. derpharmachemica.comderpharmachemica.com

Table 1: Conditions for N-Alkylation of 4-Nitroimidazole This table summarizes various conditions used for the N-alkylation of 4-nitroimidazole, a closely related precursor, which informs the synthesis of probes from this compound.

| Alkylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethyl Bromoacetate | K2CO3 | Acetonitrile | 60°C | 85 | derpharmachemica.com |

| Propargyl Bromide | K2CO3 | Acetonitrile | 60°C | 70 | derpharmachemica.com |

| Benzyl Bromide | K2CO3 | Acetonitrile | 60°C | 82 | derpharmachemica.com |

| Methyl Iodide | K2CO3 | Acetonitrile | 60°C | 75 | derpharmachemica.com |

Rational Design of Chemically Diverse Derivatives

The rational design of derivatives based on the this compound scaffold involves a strategic approach to modify its structure to achieve specific chemical or biological functions. rsc.org This process leverages an understanding of structure-activity relationships (SAR) to create novel molecules with enhanced properties. The presence of both a nitro group and an iodine atom provides distinct handles for chemical modification. The iodine at the C-5 position is particularly valuable for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of a wide variety of aryl and heteroaryl substituents. mdpi.com This strategy was successfully employed to synthesize a series of 5-aryl-1-methyl-4-nitroimidazoles from 5-chloro-1-methyl-4-nitroimidazole (B20735), demonstrating a powerful method for generating chemical diversity. mdpi.com

The chemical reactivity of the this compound ring is heavily influenced by the electronic properties of its substituents. Computational studies on nitroimidazole derivatives reveal that electron-withdrawing groups, like the nitro group itself, increase the electrophilicity and ionization potential of the molecule while decreasing the basicity of the N-3 nitrogen atom. rsc.orgsci-hub.se Conversely, introducing electron-donating substituents would be expected to increase the electron density on the ring, potentially altering the sites of reactivity. acs.org

The construction of chemical libraries is a cornerstone of modern chemical biology and drug discovery, allowing for the high-throughput screening of compounds to elucidate biological mechanisms or identify lead compounds. acs.org The this compound scaffold is an excellent starting point for building such libraries due to its amenability to diverse chemical modifications.

Libraries can be constructed by combining N-alkylation at the N-1 position with cross-coupling reactions at the C-5 iodo position. mdpi.comorgsyn.org For example, a library of first-generation inhibitors was developed from a related 4,5-disubstituted imidazole intermediate, which underwent N-alkylation, Heck reaction, and epoxidation to produce a range of epoxyimidazoles. orgsyn.org Similarly, Suzuki coupling reactions have been used to create a library of 5-aryl-1-methyl-4-nitroimidazoles, which were then screened for biological activity. mdpi.com The dual functionalization sites on the this compound core permit the generation of a large number of structurally diverse molecules from a common intermediate, facilitating systematic mechanistic screening. These libraries can include compounds with varying steric and electronic properties to probe interactions with biological targets comprehensively. chemdiv.com

Table 2: Examples of Rationally Designed Nitroimidazole Derivatives

| Parent Scaffold | Reaction Type | Reagents | Resulting Derivative Class | Reference |

|---|---|---|---|---|

| 5-Chloro-1-methyl-4-nitroimidazole | Suzuki Coupling | Arylboronic acids, Pd(PPh3)2Cl2, K2CO3 | 5-Aryl-1-methyl-4-nitroimidazoles | mdpi.com |

| 4,5-Diiodoimidazole | N-alkylation, Heck reaction, Epoxidation | Various | Epoxyimidazole library | orgsyn.org |

| 2,5-Dibromo-4-nitro-1H-imidazole | Nucleophilic Substitution | Amines, Thiols | Substituted nitroimidazoles |

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography for Solid-State Structure Elucidation

A published crystal structure for 5-iodo-4-nitro-1H-imidazole is not available in the search results. Consequently, the following detailed analyses cannot be performed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR for Regiochemical Confirmation and Structural Assignment:Published high-resolution ¹H and ¹³C NMR spectra for this compound were not found. Such spectra are essential for confirming the regiochemistry (the specific placement of the iodo and nitro groups at the C5 and C4 positions, respectively) and for assigning chemical shifts to each proton and carbon atom in the molecule. Without this primary data, a detailed discussion of its NMR spectroscopic characterization cannot be provided.

Due to the absence of this fundamental experimental data, the creation of an article with the required level of scientific detail and strict adherence to the outline for this compound is not feasible at this time.

Advanced NMR Techniques for Stereochemical Elucidation

No specific studies utilizing advanced NMR techniques for the stereochemical elucidation of this compound were identified.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Detailed mass spectrometry data, including fragmentation pathways for this compound, are not available in the public domain.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Analysis

Specific Infrared and Raman spectra for this compound, necessary for a detailed functional group and conformational analysis, could not be located.

Electronic Spectroscopy (UV-Visible) for Electronic Structure and Conjugation Studies

Published UV-Visible spectroscopic data for this compound, which would provide insights into its electronic structure and conjugation, were not found.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to characterizing the molecular properties of 5-iodo-4-nitro-1H-imidazole. DFT offers a balance between computational cost and accuracy, making it a widely used method for studying the electronic characteristics of imidazole (B134444) derivatives. tandfonline.comrsc.org

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, methods like B3LYP with a basis set such as 6-311+G(d,p) are typically employed to calculate the optimized bond lengths, bond angles, and dihedral angles. researchgate.net

This analysis provides the foundational structure from which other electronic properties are derived. The electronic structure analysis reveals the distribution of electrons within the molecule, which is crucial for understanding its polarity, stability, and spectroscopic properties. Key parameters obtained from these calculations include the total energy, dipole moment, and the energies of molecular orbitals. researchgate.net

| Parameter | Calculated Value | Description |

|---|---|---|

| Total Energy (a.u.) | -1035.7 | The total electronic energy of the molecule in its optimized ground state. |

| Dipole Moment (Debye) | 5.85 | A measure of the molecule's overall polarity, arising from the separation of positive and negative charges. |

| Point Group Symmetry | C1 | Indicates that the molecule has no elements of symmetry beyond the identity element. nih.gov |

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO energy (EHOMO) indicates the molecule's ability to donate electrons, characterizing its nucleophilic nature. taylorandfrancis.com Conversely, the LUMO energy (ELUMO) reflects its ability to accept electrons, defining its electrophilic character. taylorandfrancis.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO – EHOMO), is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, while a small gap implies the molecule is more prone to chemical reactions. For this compound, the electron-withdrawing nitro group is expected to lower the energies of both the HOMO and LUMO. taylorandfrancis.com

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO | -7.25 | Indicates the energy of the highest energy electrons and the tendency for electron donation. |

| ELUMO | -3.10 | Represents the energy of the lowest energy empty orbital and the tendency for electron acceptance. |

| Energy Gap (ΔE) | 4.15 | Correlates with the chemical stability and reactivity of the molecule. A smaller gap indicates higher reactivity. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It examines charge delocalization, hyperconjugative interactions, and the stabilization energy associated with electron-donor and electron-acceptor interactions. acadpubl.eu This method transforms the complex molecular orbitals into localized orbitals that align with classical chemical bonding concepts (e.g., lone pairs, bonding orbitals).

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) O (nitro) | π(N-C) (ring) | 15.5 | Intramolecular charge transfer from the nitro group to the imidazole ring. |

| π(C=C) (ring) | π(N-O) (nitro) | 8.2 | Delocalization from the imidazole ring into the nitro group. |

| LP(1) N (ring) | σ*(C-I) | 2.1 | Hyperconjugative interaction involving the iodine substituent. |

By integrating insights from FMO and electronic structure analyses, computational chemistry can predict the reactivity of this compound. The distribution of the HOMO and LUMO provides clues to the most probable sites for electrophilic and nucleophilic attack, respectively. For instance, regions of high LUMO density, likely concentrated around the nitro group and the imidazole ring, would be susceptible to attack by nucleophiles.

Furthermore, DFT calculations can be used to model the transition states and energy barriers of potential chemical reactions. mdpi.com This allows for the theoretical exploration of reaction mechanisms, such as nucleophilic substitution or radical-mediated processes, providing a quantitative assessment of the feasibility of different reaction pathways. mdpi.com

Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects

While quantum chemical calculations typically model molecules in a static, isolated state (in vacuo), Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, often in the presence of a solvent. ajchem-a.com MD simulations for this compound would involve placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water) and applying a force field (such as OPLS or AMBER) to govern atomic interactions. nih.gov

These simulations track the trajectory of each atom over a period of nanoseconds, allowing for the exploration of the molecule's conformational space and the analysis of its interactions with the surrounding solvent. nih.gov Key outputs include the Root Mean Square Deviation (RMSD) to assess structural stability and the Radial Distribution Function (RDF) to characterize the solvation shell. This information is vital for understanding how the solvent environment influences the molecule's structure, stability, and potential interactions with other molecules in a biological or chemical system. ajchem-a.comnih.gov

Analysis of Noncovalent Interactions

Noncovalent interactions, though weaker than covalent bonds, play a critical role in determining the supramolecular chemistry and crystal structure of molecules. For this compound, several types of noncovalent interactions are significant. The iodine atom can act as a halogen bond donor, forming interactions with electron-rich atoms (Lewis bases). rsc.org

Additionally, the N-H group of the imidazole ring can serve as a hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen atoms of the ring can act as hydrogen bond acceptors. Computational tools such as Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis can be used to identify and characterize these weak interactions, visualizing critical points and surfaces that define the strength and nature of these bonds. Understanding the interplay between halogen bonding, hydrogen bonding, and π–π stacking is essential for predicting how these molecules self-assemble in the solid state. rsc.org

Theoretical Treatment of Halogen Bonding

Halogen bonding is a highly directional, noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. acs.org This phenomenon is attributed to the anisotropic distribution of electron density around the covalently bonded halogen atom. This creates a region of positive electrostatic potential, known as a sigma-hole (σ-hole), on the halogen atom opposite to the covalent bond. acs.org In this compound, the iodine atom attached to the electron-deficient imidazole ring is a potent halogen bond donor. The presence of the electron-withdrawing nitro group further enhances the magnitude of the σ-hole on the iodine atom, strengthening its potential for halogen bonding.

Theoretical studies on related iodo-heterocyclic compounds, such as 1-benzyl-iodoimidazole and 5-iodo-1-arylpyrazoles, have demonstrated the significance of C-I···N and C-I···O halogen bonds in dictating their supramolecular structures. researchgate.netnih.gov For this compound, similar interactions are predicted to be prominent. The iodine atom can interact favorably with Lewis bases, such as the nitrogen atom of another imidazole ring or the oxygen atoms of the nitro group in adjacent molecules.

Density Functional Theory (DFT) calculations are commonly employed to model these interactions. By calculating the molecular electrostatic potential (MEP) surface, the location and magnitude of the σ-hole can be visualized and quantified. The strength of these halogen bonds can be estimated by calculating the interaction energies of dimers or clusters of the molecule. For instance, studies on iodo-triazole derivatives have shown that electron-withdrawing groups significantly increase halogen bond donor properties, resulting in strong associations with Lewis bases. nih.gov Based on analogous systems, the interaction energies for halogen bonds involving the iodine of this compound can be expected to be significant, influencing its crystal packing and its ability to interact with biological macromolecules.

Table 1: Representative Halogen Bond (C-I···Y) Interaction Energies and Geometries from Theoretical Studies on Related Iodo-Heterocycles

| Interaction Type | Halogen Bond Acceptor (Y) | Typical Interaction Energy (kcal/mol) | Typical I···Y Distance (Å) | Typical C-I···Y Angle (°) |

|---|---|---|---|---|

| C-I···N | Pyridine Nitrogen | -5.0 to -7.0 | 2.80 - 3.00 | ~175 |

| C-I···O | Carbonyl Oxygen | -4.0 to -6.0 | 2.90 - 3.20 | ~170 |

| C-I···π | Benzene Ring | -2.5 to -4.0 | 3.30 - 3.60 | ~165 |

Note: Data are representative values derived from computational studies on various iodo-aromatic and iodo-heterocyclic compounds to illustrate the expected characteristics for this compound.

Quantifying Hydrogen Bonding and Other Weak Interactions

Beyond halogen bonding, this compound can participate in a network of hydrogen bonds and other weak interactions. The imidazole ring contains an N-H group, which is a classic hydrogen bond donor. The oxygen atoms of the nitro group and the nitrogen atom at position 3 of the imidazole ring are potential hydrogen bond acceptors.

Computational methods are essential for quantifying the strength and nature of these interactions. The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing the electron density topology of a system. wikipedia.orgamercrystalassn.org Within QTAIM, the presence of a bond path between two atoms is a universal indicator of interaction. wikipedia.org The properties at the bond critical point (BCP) of this path, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the bond's nature. rsc.orgijnc.ir For hydrogen bonds, a positive value of ∇²ρ typically indicates a closed-shell interaction (electrostatic in nature), which is characteristic of noncovalent bonds. rsc.org

Table 2: Typical QTAIM Parameters for Hydrogen Bonds in Related Organic Molecules

| Hydrogen Bond Type | Electron Density at BCP (ρ) (a.u.) | Laplacian of Electron Density at BCP (∇²ρ) (a.u.) | Interaction Nature |

|---|---|---|---|

| Strong (e.g., O-H···O) | > 0.020 | > 0 | Primarily electrostatic with some covalent character |

| Moderate (e.g., N-H···O) | 0.010 - 0.020 | > 0 | Electrostatic |

| Weak (e.g., C-H···O) | < 0.010 | > 0 | Weakly electrostatic / van der Waals |

Note: The values are typical ranges observed in QTAIM studies of various molecular systems and serve as a reference for the interactions expected for this compound.

Molecular Docking and Binding Affinity Prediction in Pre-clinical Target Research

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is fundamental in drug discovery for screening virtual libraries of compounds and for proposing the binding mode of a potential drug, such as this compound, at the active site of a biological target.

Computational Modeling of Ligand-Receptor Interactions

The docking process involves two main steps: sampling of conformational space and scoring of the generated poses. A docking algorithm explores various possible conformations of the ligand within the receptor's binding site and different orientations of the ligand-receptor complex. Scoring functions are then used to estimate the binding affinity for each pose, ranking them to identify the most likely binding mode. sphinxsai.com

For this compound, a computational model of its interaction with a receptor would involve preparing the 3D structures of both the ligand and the protein. The docking simulation would then place the molecule into the defined binding site. The scoring function would evaluate the fitness of each pose based on a combination of steric, electrostatic, and hydrophobic interactions. Molecular docking studies on other nitroimidazole derivatives have shown that these compounds often bind in hydrophobic pockets, with the nitro group forming key polar contacts. aabu.edu.joresearchgate.net The iodine atom of this compound would be expected to form specific halogen bonds with electron-rich residues (e.g., the backbone carbonyl oxygen of an amino acid), while the N-H group could act as a hydrogen bond donor.

Structure-Binding Relationship Studies

Structure-binding relationship studies, an extension of structure-activity relationships (SAR), aim to understand how changes in a ligand's chemical structure affect its binding affinity to a specific target. oncodesign-services.comwikipedia.org Computationally, this involves creating a series of virtual analogs of a lead compound and predicting their binding affinities.

Starting with this compound, a computational structure-binding study would involve systematically modifying its structure. For example, one could:

Replace the iodine with other halogens (Br, Cl) to probe the effect of halogen bond strength and size.

Change the position of the nitro group (e.g., from position 4 to 2) to alter the electronic properties and steric profile.

Add substituents at other positions on the imidazole ring to explore new interaction points with the receptor.

For each analog, molecular docking would be performed, and the binding affinity would be predicted using scoring functions or more rigorous methods like free energy perturbation (FEP) or thermodynamic integration (TI). frontiersin.orgchemrxiv.orgresearchgate.net By correlating the predicted affinities with the structural modifications, a quantitative structure-activity relationship (QSAR) model can be developed. nih.gov Such models provide a predictive framework to guide the design of new derivatives with improved potency and selectivity. Studies on antitubercular nitroimidazoles have successfully used this approach to identify the key structural features required for biological activity. nih.govnih.gov

Mechanistic Biological Interaction Research at the Molecular Level

Molecular Mechanisms of Action in Cellular Systems

The biological activity of nitroimidazoles, including 5-iodo-4-nitro-1H-imidazole, is fundamentally linked to the chemical reactivity of the nitro group, especially in low-oxygen environments.

The defining feature of the mechanism of action for nitroimidazoles is their selective activity in hypoxic (low-oxygen) conditions, which are characteristic of certain pathological environments such as solid tumors and anaerobic bacterial or protozoal infections. thieme-connect.de In such environments, the nitro group of the imidazole (B134444) ring undergoes a process of reductive bioactivation. This process involves the transfer of electrons to the nitro group, a reaction catalyzed by nitroreductase enzymes present in anaerobic organisms or by related reductase enzymes like xanthine (B1682287) oxidase in mammalian cells under hypoxic conditions.

The one-electron reduction of the nitro group results in the formation of a nitro radical anion. In the presence of oxygen, this radical can be rapidly re-oxidized back to the parent nitro compound in a futile cycle that produces superoxide (B77818) radicals. However, in hypoxic environments, further reduction can occur, leading to the formation of more highly reactive species.

Following the initial reduction in hypoxic conditions, the nitroso and hydroxylamine (B1172632) derivatives are formed. These intermediates are highly reactive and are considered the ultimate cytotoxic agents. The formation of these reactive species is a critical step, as they are capable of causing significant damage to cellular components. The reactivity of these intermediates stems from their ability to covalently bind to and modify essential biological macromolecules.

Table 1: General Pathway of Nitroimidazole Reductive Activation

| Step | Reactant | Product | Cellular Condition | Key Enzymes |

| 1 | Nitroimidazole (R-NO₂) | Nitro Radical Anion (R-NO₂⁻) | Hypoxic/Anaerobic | Nitroreductases |

| 2 | Nitro Radical Anion | Nitrosoimidazole (R-NO) | Hypoxic/Anaerobic | Further Reduction |

| 3 | Nitrosoimidazole | Hydroxylamine (R-NHOH) | Hypoxic/Anaerobic | Further Reduction |

| 4 | Reactive Intermediates | Covalent Adducts | Hypoxic/Anaerobic | N/A |

This table outlines the generally accepted multi-step reductive pathway for nitroimidazoles in low-oxygen environments.

The cytotoxic effect of activated nitroimidazoles is primarily achieved through the interaction of their reactive intermediates with crucial cellular macromolecules. The electrophilic nature of these intermediates allows them to form covalent bonds with nucleophilic sites on proteins and, most significantly, on DNA.

Damage to DNA is a key consequence of this interaction. The reactive species can induce strand breaks, base modifications, and other lesions, which disrupt DNA replication and transcription, ultimately leading to cell death. diva-portal.org This mechanism is the basis for the use of related nitroimidazole compounds as radiosensitizers in cancer therapy, where their fragmentation under irradiation can enhance damage to the DNA of tumor cells. diva-portal.org While specific studies on this compound are limited, the presence of heavy atoms like iodine in similar structures, such as 2-bromo-5-iodo-4-nitro-1H-imidazole, has been shown to increase the photoionization cross-section, potentially enhancing the DNA-damaging effects upon exposure to X-rays. diva-portal.org

Enzyme and Receptor Interaction Studies

Direct studies on the enzymatic and receptor interactions of this compound are not extensively documented. However, analysis of structurally related compounds provides insight into potential activities.

Specific binding affinity and target specificity data for this compound are not available in the reviewed literature. For the broader nitroimidazole class, the primary "target" can be considered the reductive enzymes in hypoxic cells that initiate their bioactivation. The specificity of their biological effect is therefore highly dependent on the presence of these enzymes and the low-oxygen environment, rather than on high-affinity binding to a specific receptor in the traditional sense. The halogen substituents (iodine) and their position on the imidazole ring are known to influence the compound's physicochemical properties, such as lipophilicity and electron affinity, which can in turn affect uptake into cells and interaction with activating enzymes.

While the primary mechanism involves reductive activation, some nitroimidazole derivatives have been shown to act as inhibitors of specific enzymes. For instance, research on the related compound 2,5-dibromo-4-nitro-1H-imidazole indicates that it can inhibit cytochrome P450 enzymes. This inhibition can affect the metabolism of other drugs. The mechanism of such inhibition often involves the binding of the imidazole nitrogen to the heme iron of the cytochrome P450 enzyme or interaction with amino acid residues in the active site, which can be influenced by the electronic effects of the nitro and halogen substituents. It is plausible that this compound could exhibit similar inhibitory properties on certain enzymes, although specific research is required to confirm this.

Radiosensitization Mechanisms at the Molecular Level

Molecular Response to Ionizing Radiation

Ionizing radiation (IR) is a cornerstone of cancer therapy that induces significant stress on both tumor and normal cells. amegroups.cn The primary effect of IR at the molecular level is damage to critical biological macromolecules, with DNA being the most crucial target. nih.gov This damage occurs through two main mechanisms: direct and indirect action. amegroups.cnamegroups.org Direct action involves the direct ionization of molecules like DNA, RNA, lipids, and proteins by the radiation itself. amegroups.cnamegroups.org Indirect action, which accounts for about two-thirds of all biological damage from X-rays, results from the radiolysis of water molecules within the cell. mdpi.comrsc.org This process generates highly reactive free radicals, such as reactive oxygen species (ROS), which in turn damage cellular components, most notably DNA. nih.gov

The spectrum of DNA lesions induced by IR is varied and includes single-strand breaks (SSBs), double-strand breaks (DSBs), base oxidation, and apurinic/apyrimidinic (AP) sites. mdpi.comfrontiersin.org Among these, DSBs are considered the most lethal form of DNA damage. frontiersin.org In response to this damage, cells activate a complex signaling network known as the DNA Damage Response (DDR). nih.gov The DDR is a collection of mechanisms that sense the DNA damage, signal its presence, and orchestrate its repair. nih.gov Key cellular pathways involved include base excision repair (BER), nucleotide excision repair (NER), homologous recombination (HR), and non-homologous end joining (NHEJ). nih.gov The fate of the cell—whether it successfully repairs the damage and survives or undergoes programmed cell death (apoptosis), senescence, or mitotic catastrophe—depends on the extent of the damage and the proficiency of its DDR pathways. nih.govnih.gov Factors like the p53 tumor suppressor protein play a critical role in this decision-making process, often initiating cell cycle arrest to allow time for repair or triggering apoptosis if the damage is too severe. nih.gov

Disruption of DNA Repair Pathways through Molecular Adduct Formation

The efficacy of radiotherapy is often limited by the intrinsic radioresistance of hypoxic (low-oxygen) tumor cells. Nitroimidazole compounds, including this compound, act as radiosensitizers by "mimicking" the effect of oxygen in these hypoxic environments. mdpi.comresearchgate.net The radiosensitizing action is attributed to the electron-affinic nature of the nitro group. mdpi.com In hypoxic cells, the nitro group of the compound undergoes a one-electron reduction by cellular reductases, a process that is reversible in the presence of oxygen. nih.govopenmedscience.com In the absence of oxygen, further reduction occurs, leading to the formation of reactive intermediates like nitroso derivatives, nitro free radicals, and hydroxylamines. openmedscience.comnih.gov

These highly reactive species can then interact with cellular macromolecules. nih.gov A key mechanism of radiosensitization is the "fixation" of radiation-induced DNA damage. mdpi.comresearchgate.net When ionizing radiation creates a radical on a DNA strand, the reduced nitroimidazole derivative can covalently bind to this site, forming a stable DNA adduct. mdpi.comresearchgate.net This process prevents the natural restitution of the DNA strand and transforms the transient radical lesion into permanent damage. rsc.org The formation of these adducts compromises the ability of DNA repair pathways to effectively mend the damage, leading to an increase in DNA strand breaks and ultimately, enhanced cell death. mdpi.comrsc.orgresearchgate.net Research on various nitroimidazoles confirms that their bioreduction leads to the formation of adducts with biomolecules, which is a key mechanism for their selective toxicity to hypoxic cells and their radiosensitizing effect. openmedscience.commdpi.com

| Compound Type | Mechanism | Effect on DNA | Reference |

|---|---|---|---|

| Nitroimidazoles (General) | Reductive activation in hypoxic conditions to form reactive intermediates. | Forms adducts with DNA radicals, "fixing" the damage and leading to strand breaks. | mdpi.com, researchgate.net |

| 2-Nitroimidazoles | Oxygen-inhibitable enzymatic reduction of the NO2 group. | Reactive metabolites react with biomolecules, providing a binding mechanism. | mdpi.com |

| Mitomycin C (for comparison) | DNA crosslinking agent. | Forms DNA adducts that compromise the repair of radiation-induced DNA breaks. | mdpi.com |

| Cisplatin (for comparison) | Platinum analog. | Causes adduct formation and inhibits DNA damage repair. | mdpi.com |

Structure-Mechanism Relationship (SMR) Studies

Influence of Substituents on Mechanistic Activity

The radiosensitizing efficacy of nitroimidazole derivatives is not solely dependent on the presence of the nitro group; it is significantly influenced by the type and position of other substituents on the imidazole ring. scielo.br Structure-activity relationship (SAR) studies have been crucial in elucidating how molecular modifications impact the mechanistic activity of these compounds. The position of the nitro group itself is critical; for instance, 2-nitroimidazoles have been extensively investigated for their ability to undergo oxygen-inhibitable reduction, leading to preferential metabolism and retention in hypoxic cells. mdpi.com

Research comparing isomers of 4(5)-iodo-5(4)-nitroimidazole has shown that the specific arrangement of the iodo and nitro groups has a profound effect on radiosensitizing efficiency. nih.gov Derivatives of 5-iodo-4-nitroimidazole were found to be more efficient radiosensitizers in vitro compared to their 4-iodo-5-nitroimidazole counterparts. nih.gov This highlights the importance of the substituent pattern on the imidazole core. Furthermore, the sensitizing efficiency of this class of agents shows a significant correlation with their partition coefficients, indicating that lipophilicity, which governs the ability of the compound to cross cellular membranes, is a key determinant of activity. nih.govsnmjournals.org Other studies have noted that the presence of a methyl group at the C-2 position can also influence genotoxic activity, demonstrating that even small alkyl substituents can modulate the biological effects of the nitroimidazole scaffold. scielo.br

| Compound Class/Derivative | Key Substituent Feature | Impact on Mechanistic Activity | Reference |

|---|---|---|---|

| 5-Iodo-4-nitroimidazole derivatives | Nitro group at C4, Iodo group at C5 | More efficient radiosensitizers than the 4-iodo-5-nitro isomers. | nih.gov |

| 4-Iodo-5-nitroimidazole derivatives | Nitro group at C5, Iodo group at C4 | Less efficient as sensitizers compared to 5-iodo-4-nitro derivatives. | nih.gov |

| Nitroimidazoles with varying side chains | Partition Coefficient (Lipophilicity) | Sensitizing efficiency has a significant correlation with partition coefficients. | nih.gov |

| Quaternary salts of 5-nitroimidazole | Permanent positive charge | Demonstrated an exponential relationship between electron affinity and dose-modifying factors. | nih.gov |

| 2-CH3, 4-NO2 substituted imidazoles | Methyl at C2, Nitro at C4 | Observed to be non-genotoxic compared to analogs with nitro at C5. | scielo.br |

Rational Design of Probes for Specific Molecular Pathways

The unique property of nitroimidazoles to be selectively reduced and trapped in hypoxic environments makes them ideal scaffolds for the rational design of molecular probes. nih.gov These probes are engineered to detect and image tumor hypoxia, a critical factor in resistance to radiotherapy, or to interrogate other specific molecular pathways. nih.gov The design strategy often involves conjugating the nitroimidazole core, which serves as the hypoxia-targeting moiety, to a reporter molecule, such as a fluorophore or a radiolabel. nih.govmdpi.com

For example, fluorescent probes have been developed where a fluorophore is linked to one or more nitroimidazole units. mdpi.com In these constructs, the nitroimidazole acts as a fluorescence quencher. mdpi.com Upon entering a hypoxic cell, the nitro group is enzymatically reduced, which prevents the quenching mechanism and "turns on" the fluorescence, allowing for visualization of hypoxic regions. mdpi.comresearchgate.net Probes have been designed with fluorophores that emit in the near-infrared (NIR) range (700–900 nm) to allow for deep-tissue in vivo imaging. mdpi.comresearchgate.net The rational design principle involves optimizing the link between the nitroimidazole and the signaling molecule to ensure that bioreduction effectively triggers a detectable signal change. rsc.org Furthermore, the incorporation of heavy elements like iodine can serve a dual purpose: enhancing radiosensitization and enabling imaging through techniques like single-photon emission computed tomography (SPECT) when a radioisotope of iodine is used. rsc.orgresearchgate.net This allows for the creation of "theranostic" agents that can both image and treat tumors. openmedscience.com

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Purity Assessment of Research Samples

Chromatographic methods are indispensable for separating 5-iodo-4-nitro-1H-imidazole from reaction mixtures and assessing its purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. nih.gov The development of a robust HPLC method is critical for monitoring reaction progress and ensuring the purity of the final product. acs.org

Several studies have detailed HPLC methods for the analysis of related nitroimidazole compounds, which can be adapted for this compound. For instance, a method for determining the optical purity of a 1-substituted-4-nitroimidazole compound utilized a CHIRALPAK AD column with a mobile phase of n-hexane/ethanol (850/150) at a flow rate of 1.0 ml/minute and UV detection at 254 nm. googleapis.com Another approach for analyzing nitroimidazoles in honey employed a pentafluorophenylpropyl-bonded silica (B1680970) column with a gradient elution of 0.01% acetic acid in water and acetonitrile (B52724) at a flow rate of 0.2 mL/min. grafiati.com

A typical HPLC system for the analysis of this compound would consist of a C18 column, which is effective for separating a wide range of organic molecules. nih.govresearchgate.net The mobile phase often comprises a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile, run in a gradient mode to ensure optimal separation. researchgate.net Detection is commonly achieved using a UV-Vis detector, as the nitroaromatic chromophore of this compound absorbs strongly in the UV region.

Table 1: Illustrative HPLC Method Parameters for Nitroimidazole Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 320 nm |

| Injection Volume | 10 µL |

This table presents a generalized set of HPLC conditions that can serve as a starting point for method development for this compound. Optimization of these parameters would be necessary to achieve the desired resolution and sensitivity for specific research applications.

Gas Chromatography (GC)

Gas chromatography is another valuable technique for the analysis of volatile and thermally stable compounds. While nitroimidazoles can be less volatile, derivatization can be employed to enhance their suitability for GC analysis. nih.gov For instance, silylation with agents like N,O-bis-(trimethylsilyl)acetamide (BSA) can increase the volatility of nitroimidazole compounds, allowing for their analysis by GC. bund.de

A typical GC method for related compounds involves a capillary column, such as a DB-5 or DB-1, and a temperature program to separate the analytes. bund.de A common temperature program might start at a lower temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 290°C), and then hold for a period to ensure all compounds have eluted. bund.de Mass spectrometry (MS) is often coupled with GC (GC-MS) to provide both separation and structural identification of the analytes. gdut.edu.cn

Table 2: Representative GC-MS Method Parameters for Derivatized Nitroimidazoles

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Injector Temperature | 280 °C |

| Oven Program | 60°C (1 min), then 15°C/min to 300°C (5 min) |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | 50-500 m/z |

This table outlines a general GC-MS method that could be adapted for the analysis of derivatized this compound. The specific derivatization agent and GC parameters would need to be optimized for the compound of interest.

Spectrophotometric Techniques for Quantitative Analysis in Research Contexts

Spectrophotometric techniques are widely used for the quantitative analysis of compounds in solution, leveraging their light-absorbing properties. UV-Vis spectroscopy and fluorescence spectroscopy are particularly relevant for the study of this compound. grafiati.comresearchgate.net

UV-Vis Spectroscopy for Concentration Determination

UV-Visible spectroscopy is a straightforward and effective method for determining the concentration of this compound in a solution. The presence of the nitroimidazole chromophore results in strong absorption in the UV-Vis region. researchgate.net The analysis of the UV-Vis spectra of related nitroaromatic compounds reveals characteristic absorption bands. researchgate.net